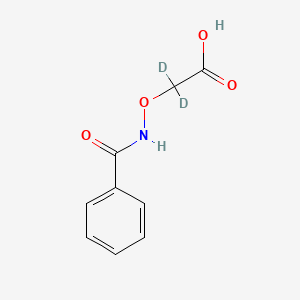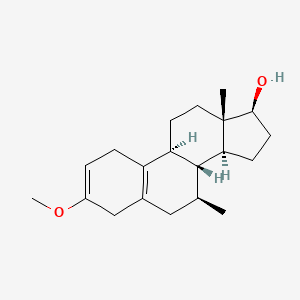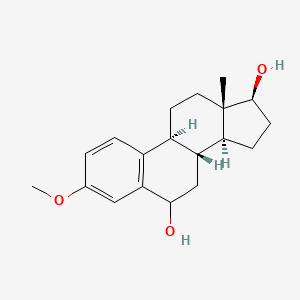
N-Desmethyl Rosuvastatin Lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Rosuvastatin Lactone is related to Rosuvastatin . It is also known as N-Desmethyl Rosuvastatin-5S-lactone . It is found in vivo following rosuvastatin administration . It is an inhibitor of the cytochrome P450 (CYP) isoforms CYP2C9.1 and CYP2C9.3 .
Synthesis Analysis
The synthesis of N-Desmethyl Rosuvastatin Lactone involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The analytes are extracted from buffered human plasma by protein precipitation . They are then chromatographically separated using a Zorbax-SB Phenyl column .Molecular Structure Analysis
The molecular formula of N-Desmethyl Rosuvastatin Lactone is C21H26FN3O6S . Its molecular weight is 467.5 g/mol .科学的研究の応用
Clinical Pharmacokinetics
N-Desmethyl Rosuvastatin Lactone: plays a significant role in the pharmacokinetics of rosuvastatin, a widely used statin for cholesterol management. It is an active metabolite that contributes to the overall lipid-lowering effect. Researchers have developed sensitive assays using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify this metabolite in human plasma, which is crucial for understanding its pharmacokinetic properties .
Cardiovascular Disease Management
In the context of cardiovascular diseases, the metabolite’s plasma concentration is associated with the efficacy of rosuvastatin in preventing major adverse cardiovascular events (MACEs). Studies have shown that moderate plasma exposure to rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is linked to a lower risk of MACEs and re-ischemia events in patients with coronary artery disease .
Pharmacogenomics
Pharmacogenomic studies have investigated the impact of genetic variations on the plasma exposure of rosuvastatin and its metabolites. These studies aim to understand how genetic factors influence the drug’s efficacy and safety profile, which includes the role of N-Desmethyl Rosuvastatin Lactone .
Drug Metabolism and Toxicity
Research into the metabolism and potential toxicity of statins has included the study of N-Desmethyl Rosuvastatin Lactone . The metabolite’s stability and interaction with other drugs are important for assessing the safety of long-term statin use .
Bioanalytical Method Development
Biochemists have focused on developing robust bioanalytical methods for the quantification of N-Desmethyl Rosuvastatin Lactone . These methods are essential for clinical studies and therapeutic drug monitoring .
Personalized Medicine
The metabolite is also a subject of interest in personalized medicine. By understanding its pharmacokinetic parameters, healthcare providers can tailor rosuvastatin therapy to individual patient needs, potentially improving treatment outcomes .
Cholesterol Biosynthesis Research
N-Desmethyl Rosuvastatin Lactone: is studied in the context of cholesterol biosynthesis. Its role as a metabolite of a potent inhibitor of the HMG-CoA reductase enzyme provides insights into the cholesterol synthesis pathway and its regulation .
Hemodialysis Patient Studies
For patients undergoing hemodialysis, the pharmacokinetic profile of rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is different. Research in this area helps in adjusting dosages and understanding the drug’s behavior in this specific patient population .
作用機序
Target of Action
N-Desmethyl Rosuvastatin Lactone, like its parent compound Rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
N-Desmethyl Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Pharmacokinetics
Rosuvastatin, and by extension N-Desmethyl Rosuvastatin Lactone, exhibits variable pharmacokinetics across studies . It is given once daily, achieving maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation . There is a small accumulation with repeated dosing . The overall mean total clearance of the drug in Caucasian subjects was found to be 1.7-fold higher than that in healthy Chinese subjects .
Result of Action
The primary result of the action of N-Desmethyl Rosuvastatin Lactone is a reduction in the levels of LDL cholesterol, total cholesterol, and triglycerides . This leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of N-Desmethyl Rosuvastatin Lactone can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin shows considerable variation between races . Additionally, certain drug interactions can significantly affect the action of rosuvastatin . For example, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant .
Safety and Hazards
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCHZXKSCWERQN-GUFYHEMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Rosuvastatin Lactone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)







